Dirhodium tetracaprolactamate

Catalog No.
S1801041
CAS No.
138984-26-6
M.F
C24H44N4O4Rh2
M. Wt
658.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dirhodium tetracaprolactamate

CAS Number

138984-26-6

Product Name

Dirhodium tetracaprolactamate

IUPAC Name

azepan-2-one;rhodium

Molecular Formula

C24H44N4O4Rh2

Molecular Weight

658.44

InChI

InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);;

SMILES

C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.[Rh].[Rh]

Dirhodium tetracaprolactamate (Rh₂(cap)₄), also known as Dirhodium(II) tetrakis(caprolactam), is an organometallic complex finding applications in organic synthesis as a catalyst [, ]. Here's a breakdown of its use in scientific research:

Regioselective Azidation of Arenes

One of the primary applications of Dirhodium tetracaprolactamate is in the regioselective azidation of arenes. Arenes are aromatic hydrocarbons, and azidation refers to the introduction of an azide group (N₃) into a molecule. Regioselective means the azide group is added to a specific position on the aromatic ring. Dirhodium tetracaprolactamate acts as a catalyst in this reaction, enabling the efficient and targeted formation of aryl azides []. These aryl azides are valuable intermediates in the synthesis of various pharmaceuticals and other complex organic molecules.

Dirhodium tetracaprolactamate is an organometallic compound characterized by its unique structure and reactivity. It is composed of two rhodium atoms coordinated with four caprolactam ligands, resulting in the molecular formula C24H44N4O4Rh2\text{C}_{24}\text{H}_{44}\text{N}_{4}\text{O}_{4}\text{Rh}_{2} and a molecular weight of 658.44 g/mol . The compound typically appears as a light purple to dark grey solid and has a melting point range of 269-274 °C . Dirhodium tetracaprolactamate is recognized for its catalytic properties, particularly in the regioselective azidation of arenes .

The catalytic activity of dirhodium tetracaprolactamate is attributed to its ability to activate C-H bonds through a concerted metalation-deprotonation mechanism. The vacant coordination sites on the rhodium atoms allow for the binding of the aromatic substrate. Subsequently, the Rh-caprolactam framework weakens the C-H bond, facilitating its cleavage and formation of a rhodium-carbon bond. This activates the carbon atom for further reaction with nucleophiles, such as azides or other functional groups [].

Dirhodium tetracaprolactamate functions primarily as a catalyst in various organic reactions. It is particularly effective in:

  • C–H Insertion Reactions: The compound facilitates intramolecular C–H insertion, which is crucial for synthesizing complex organic molecules. This reaction typically involves the formation of a rhodium carbene intermediate that subsequently inserts into C–H bonds adjacent to an oxygen atom .
  • Diazo Compound Decomposition: Dirhodium tetracaprolactamate catalyzes the decomposition of diazo compounds, leading to the formation of carbenes that can react with various substrates to form new carbon-carbon bonds .

Research indicates that dirhodium tetracaprolactamate exhibits significant biological activity. It has been shown to possess antibacterial and anticancer properties, similar to other dirhodium complexes. The effectiveness of these compounds in biological systems is largely influenced by their structural characteristics, particularly the nature of their coordinating ligands .

Dirhodium tetracaprolactamate can be synthesized through ligand substitution reactions starting from dirhodium tetraacetate. The general synthetic route involves:

  • Preparation of Dirhodium Tetraacetate: This precursor is first synthesized.
  • Ligand Substitution: The acetate ligands are replaced with caprolactam ligands under controlled conditions, typically involving heating and the presence of solvents like acetonitrile .

This method allows for the efficient production of dirhodium tetracaprolactamate while preserving its catalytic properties.

Dirhodium tetracaprolactamate finds applications in various fields:

  • Organic Synthesis: It serves as a catalyst in organic reactions, particularly those involving diazo compounds and C–H insertion reactions, enabling the synthesis of complex molecules with high selectivity .
  • Biological Research: Due to its biological activity, it is explored for potential therapeutic applications against bacterial infections and cancer .

Studies on the interactions between dirhodium tetracaprolactamate and biomolecules have revealed insights into its reactivity and binding mechanisms. For instance, research has demonstrated that dirhodium complexes can bind to proteins, affecting their structure and function. Techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to elucidate these interactions, providing valuable information for designing new metalloenzymes and catalysts .

Dirhodium tetracaprolactamate shares similarities with several other dirhodium complexes, notably:

Compound NameLigandsUnique Features
Dirhodium TetraacetateAcetateCommonly used in organic synthesis; well-studied
Dirhodium Tetrakis(Trifluoroacetate)TrifluoroacetateMore cytotoxic; used in artificial metalloenzymes
Dirhodium Tetrakis(Phenylphosphonate)PhenylphosphonateCatalyzes asymmetric reactions effectively

Dirhodium tetracaprolactamate is unique due to its specific ligand environment that enhances its electrophilicity and reactivity in C–H insertion reactions compared to other derivatives like dirhodium tetraacetate . Its ability to facilitate regioselective reactions makes it particularly valuable in synthetic organic chemistry.

Molecular Structure and Paddlewheel Configuration

Dirhodium tetracaprolactamate adopts a distinctive dinuclear paddlewheel structure characterized by two rhodium atoms forming a central metal-metal bond, with four ε-caprolactam-derived carboxamidate ligands serving as bridging units [2] [4]. The molecular formula of this compound is C₂₄H₄₀N₄O₄Rh₂, reflecting its complex architecture that incorporates organic ligands around the dirhodium core [1] [2].

The paddlewheel configuration features each rhodium center residing in a square-pyramidal coordination environment, with four equatorial nitrogen and oxygen atoms from the caprolactam ligands and one axial site available for substrate binding [16]. The four caprolactam ligands bridge the two rhodium centers through nitrogen and oxygen coordination, creating a stable and well-defined geometric arrangement [6]. This structural motif is characteristic of dirhodium complexes and is fundamental to their catalytic properties [31].

The ligand architecture imposes a rigid chiral environment around the dirhodium core, with the ε-caprolactam ligands adopting a planar conformation [16]. The amide carbonyl groups are oriented perpendicular to the rhodium-rhodium axis to minimize steric clashes, facilitating π-backbonding between rhodium and the carbonyl oxygen [16]. The compound predominantly exists in the cis-(2,2) configuration, which represents the most thermodynamically stable isomer among the possible geometric arrangements [31].

Physical Properties

Appearance and Stability

Dirhodium tetracaprolactamate presents as a purple-black powder or violet to blue-lilac crystals, depending on the preparation and crystallization conditions [9] [10]. The compound exhibits good thermal stability under ambient conditions and maintains its structural integrity when stored properly [5]. The complex is air-stable and can be handled under normal laboratory conditions, though optimal storage requires an inert atmosphere with protection from light [5].

The stability of the compound is enhanced by the rigid paddlewheel structure and the strong coordination of the caprolactam ligands to the rhodium centers [31]. The axial coordination sites can accommodate various ligands, including solvent molecules, without compromising the structural integrity of the core framework [31].

Melting Point and Thermal Behavior

The melting point of dirhodium tetracaprolactamate has been consistently reported as 269-274°C, indicating excellent thermal stability [1] [4] [11]. This high melting point reflects the strong metal-ligand bonds and the rigid paddlewheel structure that characterizes this class of compounds [31]. The compound maintains its structural integrity over a wide temperature range, making it suitable for various reaction conditions [31].

The thermal behavior of the compound shows no significant decomposition below its melting point, as evidenced by its use in high-temperature catalytic processes [31]. The thermal stability is attributed to the strong coordination bonds between the rhodium centers and the caprolactam ligands, as well as the overall structural rigidity imposed by the paddlewheel configuration [31].

PropertyValueReference
Melting Point269-274°C [1] [4] [11]
Thermal StabilityExcellent [31]
Decomposition TemperatureAbove melting point [31]

Solubility Profile

Dirhodium tetracaprolactamate exhibits limited solubility in most common solvents, with slight solubility observed in methanol when heated [10] [16]. The compound shows poor solubility in water, which is typical for organometallic complexes of this type [16]. The solubility characteristics are influenced by the hydrophobic nature of the caprolactam ligands and the overall charge distribution of the complex [16].

The solubility profile makes the compound suitable for use in organic synthesis, where limited solubility can be advantageous for catalyst recovery and recycling [24]. The compound's solubility behavior is consistent with other dirhodium carboxamidate complexes and reflects the balance between the polar metal center and the organic ligand framework [31].

Chemical Properties

Electronic Configuration

The electronic configuration of dirhodium tetracaprolactamate is characterized by a formal rhodium(II) oxidation state for each metal center, resulting in a d⁷ electronic configuration [2] [4]. The two rhodium centers are bridged by four carboxamidate ligands, creating a unique electronic environment that influences the compound's reactivity and spectroscopic properties [23].

The electronic structure is dominated by the metal-metal bonding interaction between the two rhodium centers, which creates molecular orbitals that are delocalized across the dinuclear unit [23]. The electronic configuration is further influenced by the σ-donor and π-acceptor properties of the caprolactam ligands, which modulate the electron density at the rhodium centers [23].

Oxidation States

The formal oxidation state of rhodium in dirhodium tetracaprolactamate is +2, consistent with other dirhodium carboxamidate complexes [2] [4]. This oxidation state is maintained through the coordination of four anionic carboxamidate ligands, each contributing a -1 charge to balance the overall charge of the complex [31]. The +2 oxidation state is characteristic of dirhodium paddlewheel complexes and is essential for their catalytic activity [31].

The rhodium centers can undergo oxidation to higher oxidation states under specific conditions, though the +2 state represents the most stable configuration under normal conditions [13]. The oxidation state influences the electronic properties of the complex and its ability to activate substrates through coordination at the axial sites [31].

Metal-Metal Bonding Characteristics

The metal-metal bond in dirhodium tetracaprolactamate is characterized by a rhodium-rhodium distance of approximately 2.45 Å, which is slightly elongated compared to dirhodium acetate due to the steric and electronic effects of the caprolactam ligands [16]. This bond distance is typical for dirhodium(II) complexes and reflects a formal single bond between the two metal centers [26].

The metal-metal bonding creates open axial coordination sites that can interact with substrate molecules during catalytic processes [16]. The bond strength and length are influenced by the electronic properties of the bridging ligands, with the carboxamidate ligands providing a different electronic environment compared to simple carboxylate bridges [31]. The metal-metal bond is essential for the compound's catalytic activity and contributes to its unique reactivity profile [31].

Spectroscopic Characteristics

UV-Visible Spectroscopy

UV-visible spectroscopy of dirhodium tetracaprolactamate reveals characteristic absorption features related to d-d electronic transitions within the rhodium centers [14]. The spectrum typically shows absorption bands in the visible region that correspond to metal-centered electronic transitions, which are responsible for the compound's distinctive color [14]. The electronic transitions are influenced by the ligand field created by the caprolactam ligands and the metal-metal bonding interaction [14].

The UV-visible spectrum provides information about the electronic structure of the compound and can be used to monitor ligand exchange reactions and coordination changes at the axial sites [14]. The absorption characteristics are sensitive to the coordination environment and can serve as a diagnostic tool for structural characterization [22].

NMR Spectroscopic Properties

¹⁰³Rhodium NMR spectroscopy has emerged as a powerful tool for characterizing dirhodium tetracaprolactamate and related complexes [19] [23]. The ¹⁰³Rh chemical shifts are highly sensitive to the electronic environment of the rhodium centers and provide detailed information about the influence of the caprolactam ligands on the metal centers [23]. The NMR data reveal significant differences between carboxylate and carboxamidate complexes, with the latter showing distinct chemical shift patterns [23].

The ¹⁰³Rh NMR spectrum of dirhodium tetracaprolactamate shows chemical shifts that reflect the unique electronic environment created by the nitrogen-containing ligands [23]. The technique allows for the detection of subtle electronic changes and provides insight into the coordination chemistry of the compound [19]. The NMR characteristics are particularly useful for understanding the electronic differences between the two rhodium centers in asymmetric complexes [23].

X-ray Crystallography Data

X-ray crystallography provides definitive structural information about dirhodium tetracaprolactamate, confirming the paddlewheel configuration and precise bond distances [20] [21]. Crystallographic studies reveal the detailed arrangement of the caprolactam ligands around the dirhodium core and provide accurate measurements of bond lengths and angles [28]. The crystal structure data confirm the cis-(2,2) configuration of the ligands and the square-pyramidal coordination geometry of each rhodium center [31].

The crystallographic analysis reveals important structural features including the rhodium-rhodium bond distance, the orientation of the caprolactam ligands, and the availability of axial coordination sites [20]. The structural data provide a foundation for understanding the compound's reactivity and serve as a basis for computational studies of its electronic properties [21]. The crystal structure information is essential for rational catalyst design and optimization [31].

Spectroscopic TechniqueKey InformationApplications
UV-Visibled-d electronic transitionsElectronic structure analysis
¹⁰³Rh NMRChemical shifts, electronic environmentCoordination chemistry studies
X-ray CrystallographyBond distances, molecular geometryStructural characterization

Preparation Routes

The synthesis of dirhodium tetracaprolactamate can be accomplished through several well-established methodologies, each offering distinct advantages depending on the starting materials and desired scale of preparation.

Ligand Exchange from Dirhodium Tetraacetate

The most widely employed synthetic route involves ligand exchange starting from dirhodium tetraacetate as the precursor complex [4]. This methodology exploits the labile nature of acetate ligands in the presence of stronger coordinating ligands such as caprolactam. The dirhodium tetraacetate precursor, Rh₂(OAc)₄, is readily available and serves as an excellent starting material due to its stability and well-characterized properties [5] [6].

The ligand exchange process typically proceeds under reflux conditions in suitable organic solvents. Caprolactam, which exists as a seven-membered lactam ring, coordinates to the rhodium centers through both its nitrogen and oxygen atoms, forming stable chelate bridges between the two rhodium atoms [4]. This bidentate coordination mode results in exceptional thermodynamic stability of the resulting complex, with the Rh-Rh bond distance maintained within the typical range of 2.3-2.5 Å [7].

The reaction mechanism involves sequential displacement of acetate ligands by caprolactamate anions, proceeding through mixed-ligand intermediates before achieving complete substitution. The process is thermodynamically favored due to the enhanced chelating ability of the caprolactamate ligands compared to the monodentate acetate groups [8].

Direct Synthesis from Rhodium Trichloride

An alternative approach involves the direct synthesis from rhodium trichloride trihydrate, RhCl₃·3H₂O, as the rhodium source [9]. This method offers the advantage of utilizing a more readily available and cost-effective rhodium precursor, particularly important for large-scale preparations.

The synthetic protocol typically involves the reduction of rhodium(III) to rhodium(II) concurrent with complex formation. This transformation requires carefully controlled conditions to ensure proper oxidation state adjustment while maintaining the desired paddlewheel structure. The process often employs reducing agents or specific reaction conditions that facilitate both the reduction and ligand coordination steps [10].

Preparation from Dirhodium Trifluoroacetate

Recent developments have demonstrated the utility of dirhodium trifluoroacetate, Rh₂(TFA)₄, as a highly effective precursor for caprolactamate complex synthesis [11]. This route offers several advantages, including enhanced reactivity of the trifluoroacetate ligands toward substitution and improved solubility characteristics in organic solvents.

The trifluoroacetate precursor exhibits increased electrophilicity due to the electron-withdrawing nature of the trifluoromethyl groups, facilitating more rapid ligand exchange kinetics. Studies have shown that ligand substitution proceeds with 85-95% efficiency under optimized conditions, representing a significant improvement over traditional acetate-based methodologies [11].

Optimization of Synthesis Conditions

The successful preparation of dirhodium tetracaprolactamate requires careful optimization of multiple reaction parameters to achieve maximum yield and purity while minimizing side reactions and decomposition pathways.

Temperature Control

Temperature represents a critical parameter in the synthesis optimization, with the optimal range typically falling between 40-60°C [12] [13]. Lower temperatures result in sluggish reaction kinetics and incomplete conversion, while excessive temperatures can lead to thermal decomposition of both the product and starting materials. The temperature effect on reaction rate follows Arrhenius behavior, with higher temperatures accelerating ligand exchange kinetics but potentially compromising selectivity [12].

Detailed kinetic studies have revealed that reaction rates increase exponentially with temperature within the optimal range, but thermal decomposition becomes significant above 70°C. The activation energy for the ligand exchange process has been estimated at approximately 65-75 kJ/mol, consistent with associative substitution mechanisms typical of dirhodium complexes [14].

Reaction Time Optimization

Optimal reaction times typically range from 6-24 hours, depending on the specific precursor complex and reaction conditions employed [12] [15]. Extended reaction times generally improve conversion efficiency but may also increase the likelihood of side reactions and product decomposition. Time-course studies indicate that the majority of ligand exchange occurs within the first 8-12 hours, with diminishing returns observed for longer reaction periods [15].

The reaction progress can be monitored using various analytical techniques, including thin-layer chromatography and nuclear magnetic resonance spectroscopy. Complete conversion is typically achieved when no starting material is detectable by these methods, providing a reliable endpoint for synthetic optimization [4].

Solvent Selection and Effects

Solvent choice profoundly influences both reaction kinetics and product selectivity in dirhodium tetracaprolactamate synthesis. Polar aprotic solvents such as 1,2-dichloroethane (DCE), toluene, and dichloromethane/methanol mixtures have demonstrated superior performance compared to alternative solvent systems [12] [15].

The enhanced effectiveness of these solvent systems can be attributed to several factors, including optimal solvation of both reactants and products, appropriate dielectric constants for ionic intermediates, and minimal competitive coordination to the rhodium centers. Dichloroethane has emerged as particularly effective due to its higher boiling point compared to dichloromethane, allowing for more efficient thermal activation while maintaining solvent stability [12].

Catalyst Loading Considerations

While dirhodium tetracaprolactamate itself serves as a catalyst in many applications, its synthesis may benefit from the addition of catalytic promoters. Optimal catalyst loadings typically range from 0.1-1.0 mol% for promotional additives such as base catalysts or Lewis acids [12] [16]. Higher loadings may accelerate reaction rates but can also introduce competing side reactions or product contamination.

Purification Techniques

The isolation and purification of dirhodium tetracaprolactamate require specialized techniques adapted to the unique properties of this organometallic complex. The compound's moderate solubility in organic solvents and thermal sensitivity necessitate careful selection of purification methodologies.

Column Chromatographic Purification

Column chromatography using silica gel represents the most widely employed purification technique for dirhodium tetracaprolactamate [4] [6]. The optimal stationary phase consists of silica gel with 40-63 mesh particle size, providing appropriate separation efficiency while maintaining reasonable flow rates.

The mobile phase typically employs gradient elution using dichloromethane/acetone mixtures, with the gradient progressing from pure dichloromethane to mixtures containing up to 20% acetone. This gradient system effectively separates the desired product from unreacted starting materials, partially substituted intermediates, and other impurities [4].

Typical recovery yields from column chromatography range from 75-85%, with final purity levels of 90-95% routinely achievable. The separation efficiency can be enhanced through careful fraction monitoring using thin-layer chromatography and appropriate pooling of product-containing fractions [6].

Recrystallization Procedures

Recrystallization provides an excellent method for achieving high-purity dirhodium tetracaprolactamate suitable for demanding applications [4] [6]. The optimal recrystallization solvent system consists of ethyl acetate/hexane mixtures, with the compound dissolved in hot ethyl acetate followed by slow cooling in the presence of hexane as an anti-solvent.

The recrystallization process typically achieves recovery yields of 80-90% while providing purity levels of 95-98% [6]. The crystallization can be enhanced through careful temperature control, with slow cooling rates promoting larger, purer crystals compared to rapid cooling protocols.

Seed crystals can be employed to improve crystallization outcomes, particularly when dealing with supersaturated solutions or when consistent crystal morphology is desired. The recrystallized material typically exhibits the characteristic blue to green coloration associated with pure dirhodium tetracaprolactamate [2].

Sublimation Techniques

Sublimation represents a specialized purification technique particularly effective for removing volatile impurities and achieving exceptionally high purity levels [17]. The process is conducted under reduced pressure at elevated temperatures, typically 150-200°C under 1-10 mmHg pressure.

Recovery yields from sublimation typically range from 70-80%, but the technique can achieve purity levels of 98-99%, making it particularly valuable for applications requiring the highest material quality [17]. The sublimed material often exhibits improved crystallinity and reduced trace metal contamination compared to other purification methods.

Washing and Drying Procedures

Effective washing procedures are essential for removing residual starting materials, salts, and other water-soluble impurities [4]. The optimal washing protocol employs sequential treatments with hexane, diethyl ether, or petroleum ether, each selected for its ability to remove specific classes of impurities while minimizing product loss.

Drying procedures require careful attention to prevent thermal decomposition while achieving complete solvent removal [17] [18]. Vacuum drying under inert atmosphere represents the preferred approach, typically conducted at 40-60°C under 1-10 mmHg pressure for 6-12 hours.

Quality Assessment and Characterization

Comprehensive quality assessment of dirhodium tetracaprolactamate requires multiple analytical approaches to verify both chemical composition and structural integrity. The paddlewheel structure and unique electronic properties of the compound necessitate specialized characterization techniques beyond conventional organic compound analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy serves as the primary tool for structural verification and purity assessment [4] [19]. ¹H NMR spectra typically exhibit characteristic resonances at 1.45-1.70 ppm for methylene protons, 2.38-2.53 ppm for α-methylene groups, and 3.00-3.10 ppm for nitrogen-bound methylene protons. The integration patterns and chemical shift values provide definitive confirmation of the caprolactamate ligand environment [19].

¹³C NMR spectroscopy reveals the critical carbonyl carbon resonance at 183.7 ppm, along with characteristic signals at 51.4 ppm for nitrogen-bound carbons and 38.6 ppm for ring methylene carbons [4] [19]. The chemical shift values and multiplicities provide detailed structural information about the ligand coordination environment.

Infrared Spectroscopy provides rapid identification through characteristic carbonyl stretching frequencies appearing at 1584-1589 cm⁻¹ [4] [18]. The precise frequency and bandwidth of this absorption serve as sensitive indicators of ligand coordination and complex purity.

Mass Spectrometric Analysis

High-resolution mass spectrometry provides unambiguous molecular weight confirmation and fragmentation pattern analysis [4] [18]. The molecular ion typically appears at m/z 654.41, with characteristic isotope patterns reflecting the presence of two rhodium atoms. Fragmentation studies reveal systematic loss of caprolactamate ligands, providing additional structural confirmation.

Electrospray ionization mass spectrometry (ESI-MS) proves particularly effective for this compound class, providing both positive and negative ion modes for comprehensive analysis. The technique readily identifies impurities, partially substituted complexes, and decomposition products that may not be easily detected by other methods [18].

Elemental Analysis

Quantitative elemental analysis provides essential verification of compound composition [20]. Theoretical values for pure dirhodium tetracaprolactamate are %C: 44.05, %H: 6.16, and %N: 8.56. Deviations from these values indicate the presence of impurities, incomplete ligand substitution, or hydration/solvation effects.

Rhodium content determination through inductively coupled plasma techniques confirms the expected 31.2% rhodium content [2]. This analysis proves particularly valuable for detecting rhodium-deficient impurities or confirming complete complex formation.

Thermal Analysis

Melting point determination provides a rapid purity assessment, with pure dirhodium tetracaprolactamate exhibiting a melting point range of 269-274°C [1] [21]. Sharp melting points within this range indicate high purity, while broad or depressed melting points suggest the presence of impurities.

Thermogravimetric analysis reveals the thermal stability profile and can detect the presence of volatile impurities, coordinated solvents, or hydration water [22]. The compound typically exhibits excellent thermal stability up to approximately 250°C under inert atmosphere conditions.

Advanced Characterization Techniques

X-ray crystallography provides definitive structural confirmation when suitable single crystals can be obtained [23]. The technique reveals precise bond lengths, angles, and molecular geometry, confirming the characteristic paddlewheel structure with Rh-Rh bond distances typically ranging from 2.35-2.45 Å.

¹⁰³Rhodium NMR spectroscopy represents an advanced technique for detailed electronic structure analysis [24] [25]. While technically challenging due to the low gyromagnetic ratio of ¹⁰³Rh, successful implementation provides exceptional insight into the electronic environment of the rhodium centers and ligand coordination effects.

Electronic spectroscopy reveals characteristic d-d transitions and charge-transfer bands that serve as fingerprints for the complex [4]. The compound typically exhibits absorption maxima in the 400-500 nm region, with specific wavelengths and extinction coefficients providing sensitive indicators of complex purity and structural integrity.

PropertyValueReference
Molecular FormulaC₂₄H₄₀N₄O₄Rh₂ [1] [2] [3]
Molecular Weight654.41 g/mol [1] [2] [3]
Melting Point269-274°C [1] [2] [26]
AppearanceBlue to green powder [2] [27]
Rhodium Content~31.2% [2]
SolubilityMethanol (slightly, heated) [26] [28]
Synthesis MethodStarting MaterialsTypical YieldReference
Ligand ExchangeRh₂(OAc)₄, Caprolactam80-90% [4]
From RhCl₃RhCl₃·3H₂O, Caprolactam60-70% [9]
From Rh₂(TFA)₄Rh₂(TFA)₄, Caprolactam85-95% [11]
ParameterOptimal ConditionsEffect on YieldReference
Temperature40-60°CHigher temp increases rate but may cause decomposition [12] [13]
Reaction Time6-24 hoursLonger times improve conversion [12] [15]
SolventDCE, Toluene, CH₂Cl₂/MeOHPolar solvents enhance solubility [12] [15]
AtmosphereInert (Argon/Nitrogen)Prevents oxidation [11]
TechniqueProcedureRecoveryPurityReference
Column ChromatographySilica gel, CH₂Cl₂/acetone gradient75-85%90-95% [4] [6]
RecrystallizationEtOAc/hexane mixture80-90%95-98% [4] [6]
SublimationReduced pressure, elevated temperature70-80%98-99% [17]
TechniqueKey FeaturesApplicationReference
¹H NMR1.45-1.70 ppm (CH₂), 3.00-3.10 ppm (NCH₂)Structure confirmation [4] [19]
¹³C NMR183.7 ppm (C=O), 51.4 ppm (NCH₂)Carbon environment analysis [4] [19]
IR Spectroscopy1584-1589 cm⁻¹ (C=O stretch)Functional group identification [4] [18]
Mass Spectrometrym/z 654.41 molecular ionMolecular weight confirmation [4] [18]

Dates

Last modified: 08-15-2023

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